[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features both an ethoxyphenyl and a fluorothiophenyl group attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 5-fluorothiophen-2-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of [(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- [(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- [(4-Methylphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Uniqueness
[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of both ethoxy and fluorothiophenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16FNOS |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H16FNOS/c1-2-17-12-5-3-11(4-6-12)9-16-10-13-7-8-14(15)18-13/h3-8,16H,2,9-10H2,1H3 |
InChI Key |
FFOHHNIAABQBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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